Nitrazolam

Description

Historical Context of Triazolobenzodiazepine Development

The development of triazolobenzodiazepines emerged from decades of pharmaceutical research into benzodiazepine chemistry that began in the mid-twentieth century. Leo Sternbach's pioneering work at Hoffmann-La Roche in 1955 established the foundational benzodiazepine structure with the synthesis of chlordiazepoxide, marketed as Librium, which represented the first commercially successful benzodiazepine compound. This breakthrough launched an era of intensive research into benzodiazepine derivatives, leading to the development of numerous therapeutic compounds throughout the 1960s and 1970s. The triazolobenzodiazepine subclass emerged as researchers discovered that fusing a triazole ring to the traditional benzodiazepine core structure could significantly alter pharmacological properties and potency profiles.

The specific development of triazolobenzodiazepines gained momentum in the late 1960s when medicinal chemist J.B. Hester at Upjohn Laboratories created alprazolam, demonstrating the therapeutic potential of compounds featuring the triazole ring fusion. Hester's work, which resulted in a German patent in 1970, established the fundamental chemical principles that would later inform the synthesis of numerous triazolobenzodiazepine derivatives. The triazole ring modification proved particularly significant because it created compounds with enhanced binding affinity to gamma-aminobutyric acid receptors while maintaining the core pharmacological profile of traditional benzodiazepines. This structural innovation established a template that would subsequently be exploited by both legitimate pharmaceutical researchers and illicit chemists seeking to develop novel psychoactive substances.

Position Within the Designer Benzodiazepine Class

This compound occupies a distinctive position within the rapidly expanding category of designer benzodiazepines, representing a sophisticated example of how traditional pharmaceutical scaffolds can be modified to create novel chemical entities. Designer benzodiazepines emerged as a significant category of new psychoactive substances in the early 21st century, driven by advances in synthetic chemistry and the availability of precursor chemicals through online marketplaces. These compounds typically feature structural modifications to established benzodiazepine frameworks, allowing manufacturers to circumvent existing regulatory controls while producing substances with similar pharmacological profiles to controlled medications.

The classification of this compound as a designer benzodiazepine reflects its synthetic origin outside traditional pharmaceutical development pathways. Unlike therapeutic benzodiazepines that undergo extensive clinical testing and regulatory approval processes, designer variants like this compound are developed primarily for research applications or as analytical reference standards. The compound first appeared in analytical chemistry literature through studies examining microscale synthesis techniques for forensic reference materials. Research conducted in 2018 demonstrated that this compound could be synthesized using polymer-supported reagents, highlighting the technical sophistication available to modern synthetic chemists.

Forensic and analytical laboratories have increasingly encountered this compound and related compounds, necessitating the development of specialized identification protocols and reference standards. The compound's availability through internet retailers as a research chemical has contributed to its presence in forensic casework, though its detection requires specialized analytical techniques due to the absence of established identification databases. This situation exemplifies the broader challenge posed by designer benzodiazepines, where the rapid pace of chemical innovation outstrips regulatory and analytical response capabilities.

Comparative Analysis with Structural Analogues

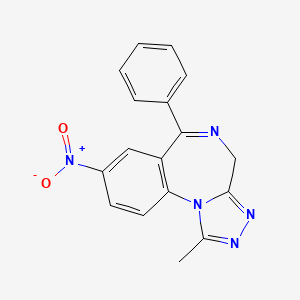

This compound exhibits close structural relationships with several other triazolobenzodiazepines, particularly clonazolam and fluthis compound, differing primarily in specific substituent groups attached to the core benzodiazepine framework. The compound shares the fundamental triazolobenzodiazepine architecture characterized by a 1,4-diazepine ring fused with both a benzene ring and a triazole ring system. Specific structural analysis reveals that this compound differs from clonazolam through the absence of a chlorine substituent and from fluthis compound through the lack of a fluorine group on the benzene ring.

Table 1: Comparative Structural Data for Selected Triazolobenzodiazepines

| Compound | Molecular Formula | Molecular Weight | CAS Registry Number | Key Structural Differences |

|---|---|---|---|---|

| This compound | C₁₇H₁₃N₅O₂ | 319.32 g/mol | 28910-99-8 | 8-nitro, no halogen substitution |

| Clonazolam | C₁₇H₁₂ClN₅O₂ | 353.76 g/mol | 33887-02-4 | 8-nitro, 2'-chloro substitution |

| Fluthis compound | C₁₇H₁₂FN₅O₂ | 337.31 g/mol | 28910-91-0 | 8-nitro, 2'-fluoro substitution |

| Alprazolam | C₁₇H₁₃ClN₄ | 308.76 g/mol | 28981-97-7 | 8-chloro, therapeutic compound |

The molecular structure of this compound features a nitro group at the 8-position of the benzodiazepine core, distinguishing it from many therapeutic triazolobenzodiazepines that typically carry halogen substituents at this position. This nitro substitution pattern represents a significant structural departure from established pharmaceutical compounds and contributes to the compound's classification as a novel psychoactive substance. Chemical analysis using nuclear magnetic resonance spectroscopy and mass spectrometry has confirmed the structural integrity of synthetic this compound samples, validating the proposed molecular structure.

Research into the synthetic accessibility of this compound has revealed important insights into the relationship between chemical structure and synthetic complexity. Comparative synthesis studies demonstrate that this compound can be prepared using similar methodologies to related compounds, but with specific modifications required to accommodate the nitro group substitution pattern. The synthesis typically begins with 2-amino-5-nitrobenzophenone as a key intermediate, contrasting with clonazolam synthesis which utilizes 2-amino-2'-chloro-5-nitrobenzophenone. These synthetic pathways highlight how minor structural modifications necessitate significant changes in preparative chemistry while maintaining overall synthetic feasibility.

Propriétés

IUPAC Name |

1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRPNABWTHDOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045827 | |

| Record name | Nitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28910-99-8 | |

| Record name | Nitrazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028910998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K499DBB308 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Overview of Nitrazolam Synthesis

A novel microscale synthesis method was developed to rapidly produce this compound for forensic reference standards, utilizing polymer-supported reagents and a sequence of reactions performed in small reaction vessels (2 mL glass vials). This method offers advantages in time and cost efficiency compared to traditional preparative syntheses.

Key Steps in Microscale Synthesis:

| Step | Description | Reagents & Conditions | Purpose |

|---|---|---|---|

| A | Condensation | 2-amino-5-nitrobenzophenone (10 mg), 2-chloro-1,1,1-triethoxyethane (20 μL), glacial acetic acid (10 μL), heated at 90 °C for 3 h | Formation of intermediate benzodiazepine precursor |

| B | Halide exchange | Residue dissolved in acetone (500 μL), sodium iodide (25 mg), stirred 1.5 h at room temp | Halide substitution to facilitate azide introduction |

| C | Azide substitution | Dichloromethane (1 mL), azide exchange resin (50 mg), stirred overnight at room temp | Introduction of azide group for triazole ring formation |

| D | Staudinger reduction | Residue dissolved in tetrahydrofuran (490 μL) and water (10 μL), polymer-bound triphenylphosphine (50 mg), stirred 90 min at room temp | Reduction of azide to amine |

| E | Cyclization | Methanol (150 μL), acetylhydrazine solution (50 μL), glacial acetic acid, stirred overnight at room temp | Formation of the 1,2,4-triazole ring completing this compound structure |

| F | Analysis | Dilution in acetonitrile, analyzed by GC-MS | Verification of product formation |

This microscale method, including the final triazole ring formation performed within the gas chromatography-mass spectrometry (GC-MS) injector, significantly accelerates the synthesis and identification process for forensic applications.

Preparative Scale Synthesis

The preparative scale synthesis of this compound follows similar chemical principles but is performed on a larger scale to isolate and purify the compound for extensive characterization.

Preparative Synthesis Highlights:

- Starting material: 2-amino-5-nitrobenzophenone

- Condensation with 2-chloro-1,1,1-triethoxyethane in the presence of glacial acetic acid and toluene solvent under reflux conditions.

- Subsequent steps mirror those in microscale synthesis but allow for isolation and purification of intermediates.

- The final cyclization step forms the triazole ring, completing the this compound molecule.

This approach, while more time-consuming and resource-intensive, provides pure this compound suitable for detailed analytical studies and reference standards.

Comparative Analysis of Microscale vs. Preparative Synthesis

| Feature | Microscale Synthesis | Preparative Scale Synthesis |

|---|---|---|

| Scale | Milligram quantities (e.g., 10 mg starting material) | Gram quantities (e.g., 1.66 g starting material) |

| Reaction vessel | Small glass vials (2 mL) | Larger flasks and reflux apparatus |

| Time efficiency | Faster, with some steps integrated into GC-MS analysis | Longer due to isolation and purification steps |

| Cost | Lower reagent and solvent consumption | Higher due to scale and purification needs |

| Application | Rapid forensic identification and reference standard generation | Production of pure compound for research and analytical characterization |

| By-product profile | Monitored and manageable | More complex, requires purification |

This comparison highlights the microscale method as particularly suited for forensic labs where rapid turnaround and minimal resource use are critical, while preparative synthesis remains essential for bulk production and comprehensive studies.

Research Findings and Notes

- The microscale synthesis utilizes polymer-supported reagents, which facilitate cleaner reactions and easier separation of by-products.

- The final reaction step forming the 1,2,4-triazole ring within the GC-MS injector is innovative, reducing synthesis time and enabling immediate qualitative analysis.

- This compound is less potent than clonazolam but still exhibits significant pharmacological activity, necessitating reliable synthesis methods for forensic and toxicological investigations.

- The availability of synthetic reference standards via these methods supports timely identification of this compound in seized samples and clinical toxicology.

Summary Table of Preparation Methods

| Step | Microscale Synthesis | Preparative Synthesis |

|---|---|---|

| Starting material | 2-amino-5-nitrobenzophenone (10 mg) | 2-amino-5-nitrobenzophenone (grams) |

| Key reagents | 2-chloro-1,1,1-triethoxyethane, polymer-supported reagents | Same reagents, larger quantities |

| Reaction conditions | 90 °C heating block, room temp stirring | Reflux in toluene, controlled heating |

| Final step | Triazole ring formation in GC-MS injector | Cyclization in solution, isolation |

| Product analysis | GC-MS | Isolation, purification, X-ray diffraction |

| Time | Hours | Days |

| Yield | Suitable for analytical standards | Suitable for bulk use |

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at position 8 of the benzodiazepine ring undergoes reduction under catalytic hydrogenation conditions. This reaction is critical in both synthetic pathways and metabolic transformations:

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) catalyst in ethanol at 25–50°C .

-

Product : 8-amino derivative (hydroxythis compound), a primary metabolite identified in hepatic studies .

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Catalytic Reduction | 25–50°C, 1–3 atm H₂ | Pd/C, ethanol | 8-Amino-nitrazolam |

Substitution Reactions

Electrophilic substitution occurs at the phenyl ring (position 2') and triazole moiety, enabling structural diversification:

-

Halogenation : Chlorine or bromine substitution at the phenyl ring using AlCl₃ or FeBr₃ catalysts .

-

Methylation : Quaternization of the triazole nitrogen via methyl iodide (CH₃I) in dimethylformamide (DMF) .

| Reaction Type | Site | Reagents | Product |

|---|---|---|---|

| Halogenation | Phenyl ring | Cl₂/AlCl₃ or Br₂/FeBr₃ | 2'-Chloro- or 2'-bromo-nitrazolam |

| Alkylation | Triazole N-atom | CH₃I, DMF | N-methylated derivatives |

Cyclization and Triazole Ring Formation

The synthesis of this compound hinges on cyclization to form the 1,2,4-triazolo ring. Key steps include:

-

Intermediate Preparation : Condensation of 2-amino-5-nitrobenzophenone with 2-chloro-1,1,1-triethoxyethane in acetic acid, yielding a diazepine precursor .

-

Triazole Formation : Reaction with acetylhydrazine under reflux (methanol, 12–24 hrs), followed by thermal cyclization (225°C, 10 min) to form the final triazolo ring .

textSynthesis Pathway: 1. 2-Amino-5-nitrobenzophenone + 2-Chloro-1,1,1-triethoxyethane → Diazepine intermediate (AcOH, 90°C, 3 hrs) [4]. 2. Diazepine intermediate + Acetylhydrazine → Hydrazide adduct (MeOH, rt, overnight) [7]. 3. Thermal cyclization (225°C, 10 min) → this compound [7].

Hydrolysis and Degradation

This compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the amide bond in the benzodiazepine core:

-

Acidic Hydrolysis (HCl, H₂O): Produces 2-aminobenzophenone and triazole-carboxylic acid derivatives .

-

Alkaline Hydrolysis (NaOH, MeOH): Generates nitroaniline byproducts .

| Condition | Reagents | Primary Products |

|---|---|---|

| Acidic | 6M HCl, reflux | 2-Amino-5-nitrobenzophenone |

| Alkaline | 2M NaOH, MeOH | 3-Nitroaniline derivatives |

Metabolic Pathways

In vivo, this compound is metabolized via hepatic enzymes:

-

Phase I : Nitro reduction to 8-amino-nitrazolam, followed by hydroxylation at the methyl group .

-

Phase II : Glucuronidation of hydroxylated metabolites for renal excretion .

textMetabolic Sequence: This compound → (Nitro reductase) → 8-Amino-nitrazolam → (CYP450) → Hydroxythis compound → (UGT) → Glucuronide conjugate [3][7].

Stability and Photodegradation

This compound exhibits photolability under UV light (254 nm):

Applications De Recherche Scientifique

Synthesis and Forensic Applications

Microscale Synthesis

Nitrazolam can be synthesized using microscale techniques, which offer significant advantages in forensic laboratories. A study demonstrated an efficient method for synthesizing this compound alongside clonazolam, highlighting its utility in generating reference materials for analytical purposes. The microscale approach allows for rapid production without the need for extensive isolation and purification processes, making it suitable for timely forensic analysis when reference standards are unavailable .

Forensic Toxicology

The detection of this compound in various drug-related incidents has prompted increased scrutiny within forensic toxicology. Its presence in samples collected from individuals involved in multi-drug intoxications has raised concerns about its safety profile and potential for misuse. For instance, a recent case study reported the identification of this compound in conjunction with other substances, such as xylazine and nitazenes, among patients presenting with severe sedation after suspected heroin use . This underscores the importance of toxico-surveillance programs that can effectively monitor emerging drug trends.

Clinical Applications and Toxicology

Clinical Observations

this compound's pharmacological effects have been studied primarily through case reports and clinical observations. It has been noted to exhibit sedative properties comparable to other benzodiazepines but with a unique profile that may lead to severe adverse effects when misused. A review of designer benzodiazepines, including this compound, indicated that these substances are often associated with cases of acute poisoning, leading to emergency department admissions .

Case Studies

A comprehensive review identified numerous cases involving this compound, detailing symptoms such as lethargy, respiratory depression, and confusion. In one notable case, a patient exhibited severe impairment after self-administration of this compound alongside other psychoactive substances, highlighting the risks associated with polydrug use .

Data Table: Summary of Clinical Cases Involving this compound

| Case Number | Symptoms | Substance(s) Involved | Outcome |

|---|---|---|---|

| 1 | Lethargy | This compound, U-47700 | Emergency admission |

| 2 | Respiratory depression | This compound, Etizolam | Intensive care required |

| 3 | Confusion | This compound, Metonitazene | Discharged after treatment |

| 4 | Coma | This compound, Alcohol | Fatal |

Regulatory Status

This compound is classified as a Class C drug in the United Kingdom under the Misuse of Drugs Act 1971. This classification reflects growing concerns regarding its potential for abuse and the associated health risks. The legal status varies by country, influencing its availability and the extent of research conducted on its effects .

Mécanisme D'action

Nitrazolam exerts its effects by binding to the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a sedative, muscle relaxant, and anxiolytic effect .

Comparaison Avec Des Composés Similaires

Clonazolam

Clonazolam differs from nitrazolam by the substitution of a chlorine atom at the 7-position of the benzene ring instead of a nitro group. This structural modification enhances its binding affinity to GABAA receptors, resulting in approximately 2–3 times greater potency than this compound in preclinical models . Clonazolam is also associated with higher abuse liability and is frequently regulated under analog laws in multiple jurisdictions, unlike this compound .

Triazolam

Triazolam shares the triazolobenzodiazepine core but lacks the nitro group, featuring a chlorine atom at the 2-position. Clinically, triazolam is approved for short-term insomnia treatment, with a rapid onset (15–30 minutes) and short half-life (1.5–5 hours) due to hepatic CYP3A4 metabolism . In contrast, this compound’s metabolic pathways remain uncharacterized in humans, though its nitro group may confer oxidative stability, as evidenced by its 7-day stability at room temperature compared to triazolam’s shorter stability window .

Midazolam

Midazolam incorporates an imidazole ring, enabling water-soluble salt formation and rapid metabolic inactivation (half-life: 1.5–2.5 hours) via CYP3A4/5 hydroxylation . This compound’s nitro group and triazole ring likely reduce water solubility, limiting its utility in injectable formulations. Midazolam’s clinical use in anesthesia and sedation contrasts with this compound’s research-only status .

Nitrazepam

Nitrazepam, a nitro-substituted benzodiazepine (7-nitro group), is clinically used for insomnia and anxiety. Its longer half-life (18–36 hours) and active metabolites (e.g., 7-aminonitrazepam) contribute to sustained sedation . This compound’s triazole ring may accelerate metabolism, but the absence of human data precludes direct comparisons .

Pharmacokinetic and Stability Profiles

Clinical and Forensic Considerations

This compound’s stability under refrigeration (30 days) and resistance to hydrolytic degradation make it a persistent analyte in forensic screenings . However, its lack of clinical data raises concerns about unmonitored recreational use, particularly given structural similarities to high-risk analogs like clonazolam. In contrast, midazolam and triazolam have well-defined therapeutic indices and adverse effect profiles .

Activité Biologique

Nitrazolam is a synthetic compound belonging to the benzodiazepine class, specifically characterized by its triazole ring structure. It has gained attention for its psychoactive properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily targets the central benzodiazepine receptors in the brain, which are associated with gamma-aminobutyric acid (GABA) receptors. The interaction of this compound with these receptors enhances GABA's binding activity, leading to increased inhibitory effects in the central nervous system (CNS). This results in:

- Sedative Effects : Inducing sleep and relaxation.

- Anxiolytic Effects : Reducing anxiety and agitation.

- Muscle Relaxation : Alleviating muscle tension.

The binding of this compound to the GABA receptor complex increases chloride ion influx into neurons, causing hyperpolarization and stabilization of the neuronal membrane.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its biological activity:

- Anxiolytic and Hypnotic Effects : this compound has been shown to be effective in reducing anxiety and promoting sleep in various animal models.

- Potency Comparison : Studies indicate that this compound can be several times more potent than diazepam in antagonizing electroshock-induced tonic-extensor convulsions but less effective at preventing the righting reflex .

- Dependence and Tolerance : Research has explored the potential for dependence and tolerance associated with this compound use, similar to other benzodiazepines.

Cellular Effects

As a CNS depressant, this compound affects various cellular processes, including:

- Gene Expression Modulation : this compound may influence gene expression related to neurotransmitter systems.

- Enzyme Inhibition : It could inhibit or activate specific enzymes involved in neurotransmission.

Metabolic Pathways

This compound is metabolized similarly to other benzodiazepines, involving various pathways that lead to active metabolites. Understanding its metabolic profile is crucial for assessing its pharmacokinetics and potential toxicity.

Case Study Analysis

A notable case study involved a patient who experienced adverse effects after self-administration of this compound. Symptoms included severe CNS depression, which highlights the risks associated with unsupervised use of designer benzodiazepines. The patient's condition required medical intervention, emphasizing the need for caution in recreational use .

Clinical Observations

Research has documented long-term consequences of benzodiazepine use, including this compound. A survey indicated that patients who discontinued benzodiazepines reported persistent symptoms not originally associated with their prescription, such as muscle spasms and digestive issues. This underscores the potential for enduring adverse effects following cessation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the validated analytical methods for identifying and quantifying Nitrazolam in forensic and pharmacological studies?

this compound can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantitation (LLOQ) of 0.5 ng/mL. Stability studies indicate that this compound remains stable in biological matrices at room temperature for 7 days and up to 30 days when refrigerated or frozen . Method validation should include correlation coefficients (>0.990), relative standard deviation (≤10% CV), and accuracy (±10%) for intra- and inter-run experiments .

Q. How is this compound synthesized, and what are the challenges in producing reference standards?

this compound is synthesized via microscale methods using polymer-supported reagents, starting from 2-amino-5-nitrobenzophenone. The final step involves forming the 1,2,4-triazole ring moiety within a GC-MS injector, enabling rapid identification for forensic casework. Challenges include reaction by-product profiles and the need for in-house synthesis when commercial reference standards are unavailable .

Q. What are the primary metabolic pathways of this compound in vitro?

In phase I metabolism, this compound undergoes nitro-group reduction to form 8-aminothis compound and monohydroxylation at the 4- or α-position. These pathways are critical for interpreting toxicological findings, as metabolites may cross-react with immunoassays designed for traditional benzodiazepines .

Advanced Research Questions

Q. How can researchers address contradictions in analytical data when this compound metabolites overlap with licensed benzodiazepines?

Clonazepam, a metabolite of cloniprazepam, may co-elute with this compound derivatives, leading to false positives. To resolve this, use orthogonal analytical techniques (e.g., NMR spectroscopy, high-resolution MS) and compare reaction by-product profiles from micro- vs. preparative-scale syntheses . Statistical frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) can guide experimental design to minimize misinterpretation .

Q. What experimental design considerations are critical for studying this compound’s stability in biological samples?

Design stability studies with three storage conditions: room temperature (7 days), refrigeration (4°C, 30 days), and freezing (−20°C, 30 days). Include triplicate samples at low/high concentrations and validate using LC-MS/MS. Note that clonazolam and bromazolam degrade faster, requiring stricter timelines .

Q. How does the nitro functional group in this compound influence its metabolic and pharmacological activity compared to other benzodiazepines?

The nitro group enhances metabolic stability but introduces risks of nitro-reduction metabolites (e.g., 8-aminothis compound), which may exhibit distinct pharmacokinetic properties. Comparative studies with non-nitro analogs (e.g., pyrazolam) should control for CYP3A4/5 enzyme activity and use human liver microsomes to quantify metabolic rates .

Q. What methodological approaches are recommended for detecting this compound in polydrug intoxication cases?

Employ a multi-target LC-MS/MS panel covering 20+ designer benzodiazepines. Prioritize metabolites like 8-aminothis compound and hydroxylated derivatives. Cross-validate findings with immunoassays, but note that 70% of immunoassay-positive samples may require confirmatory testing due to novel benzodiazepine cross-reactivity .

Data Contradiction and Reliability Analysis

Q. How can researchers assess the reliability of this compound data in small-sample studies?

Apply empirical contradiction analysis (ECA) to identify outliers or inconsistent metabolite profiles. For example, if clonazepam is detected alongside this compound, verify whether it originates from cloniprazepam metabolism. Use probabilistic-combinatorial models to estimate confidence intervals for rare metabolites .

Q. What strategies mitigate variability in this compound’s active ingredient concentration across tablet formulations?

Conduct dissolution testing under simulated physiological conditions (pH 1.2–6.8) and quantify content uniformity using HPLC-UV. For forensic applications, pair chemical analysis with tablet morphology studies (e.g., laser diffraction microscopy) to correlate physical and chemical heterogeneity .

Methodological Tables

Q. Table 1. Stability of this compound in Biological Matrices

| Condition | Stability Duration | Analytical Method | Key Reference |

|---|---|---|---|

| Room Temperature | 7 days | LC-MS/MS | |

| Refrigeration (4°C) | 30 days | LC-MS/MS | |

| Freezing (−20°C) | 30 days | LC-MS/MS |

Q. Table 2. Key Metabolites of this compound

| Metabolite | Metabolic Pathway | Detection Method | Clinical Relevance |

|---|---|---|---|

| 8-Aminothis compound | Nitro-group reduction | GC-MS, LC-QTOF-MS | Potential false positives |

| Monohydroxylated | C-4 or α-hydroxylation | NMR, LC-MS/MS | Cross-reactivity risk |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.